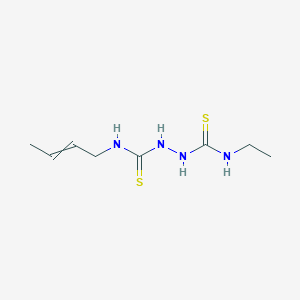![molecular formula C12H13NO3Te B14546072 N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide](/img/structure/B14546072.png)
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide is a complex organic compound featuring a telluropyran ring. This compound is notable for its unique structure, which includes a tellurium atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide typically involves multi-step organic reactions. The process begins with the formation of the telluropyran ring, followed by the introduction of the penta-2,4-dienylidene group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would require optimization of the laboratory methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized, leading to different oxidation states.
Reduction: Reduction reactions can modify the telluropyran ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The tellurium atom plays a crucial role in these interactions, potentially altering the activity of the target molecules. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-selenopyran-4-yl)penta-2,4-dienylidene]acetamide: Similar structure but contains selenium instead of tellurium.
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-thiopyran-4-yl)penta-2,4-dienylidene]acetamide: Contains sulfur instead of tellurium.
Uniqueness
The presence of tellurium in N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide imparts unique chemical and physical properties, such as higher atomic weight and different reactivity compared to its sulfur and selenium analogs
Properties
Molecular Formula |
C12H13NO3Te |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide |
InChI |
InChI=1S/C12H13NO3Te/c1-9(14)13-6-4-2-3-5-10-11(15)7-17-8-12(10)16/h2-6,15H,7-8H2,1H3/b4-2+,5-3+,13-6? |
InChI Key |
JUJZKSQNMCBEAS-RWMSILJWSA-N |
Isomeric SMILES |
CC(=O)N=C/C=C/C=C/C1=C(C[Te]CC1=O)O |
Canonical SMILES |
CC(=O)N=CC=CC=CC1=C(C[Te]CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B14545989.png)
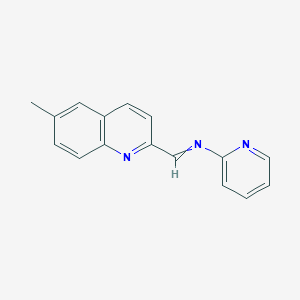
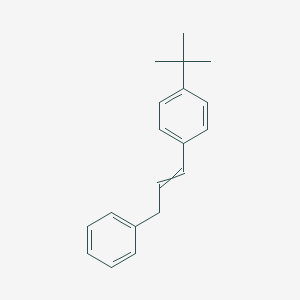
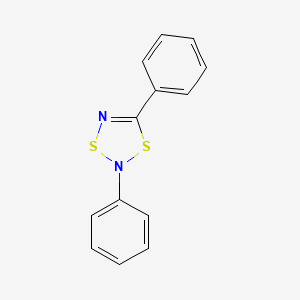
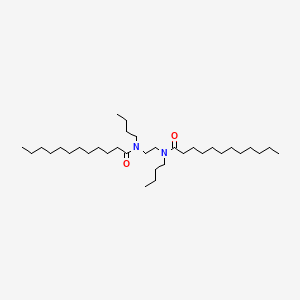
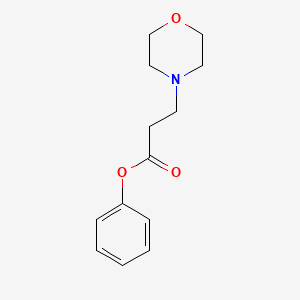
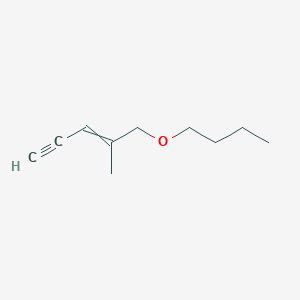
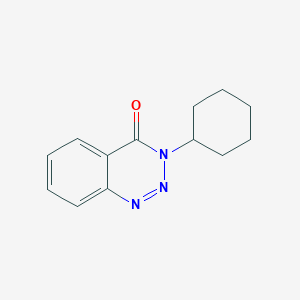
![9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14546030.png)
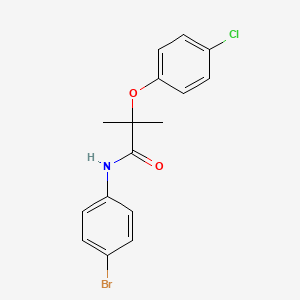
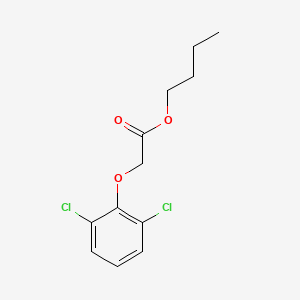
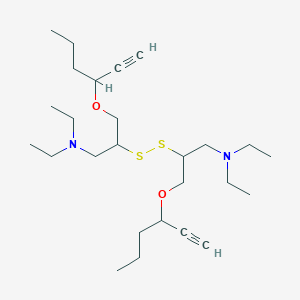
![Spiro[2.9]dodeca-7,11-diene](/img/structure/B14546068.png)
